molecular formula C41H50N2O11 B078663 Hedamycin CAS No. 11048-97-8

Hedamycin

货号: B078663
CAS 编号: 11048-97-8
分子量: 746.8 g/mol
InChI 键: RZOFHOWMWMTHDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Hedamycin is an antitumor antibiotic produced by the bacterium Streptomyces griseoruber. It belongs to the pluramycin family and exhibits a range of biological activities, particularly in cancer treatment. This article delves into the biological mechanisms, structural characteristics, and therapeutic implications of this compound, supported by various studies.

This compound's biological activity primarily involves intercalation into DNA, which disrupts the replication and transcription processes essential for cell division. This mechanism is similar to that of other known antitumor agents, such as actinomycin D. The compound binds to specific DNA sequences, inhibiting the function of crucial genes involved in cell proliferation.

Key Findings:

  • DNA Intercalation: this compound intercalates into DNA at specific sites, leading to destabilization of the double helix structure and subsequent inhibition of gene expression .
  • Inhibition of Survivin: Research indicates that this compound effectively inhibits survivin transcription, a protein that plays a critical role in cancer cell survival and proliferation. This inhibition contributes to its antitumor effects .

2. Biosynthesis and Structural Characteristics

The biosynthesis of this compound involves an intricate process that combines elements from both type I and type II polyketide synthases (PKSs). This unique biosynthetic pathway results in a 24-carbon polyketide structure characterized by a hexadienyl group.

Biosynthetic Pathway:

  • Type I PKS: Initiates the synthesis with a hexadienyl group.
  • Type II PKS: Extends the polyketide chain through multiple condensation reactions .

Structural Insights:

  • Recent studies have provided insights into the structural differences between this compound and related compounds like actinorhodin. For example, the ketoreductase (KR) involved in this compound biosynthesis shows distinct substrate specificity compared to its counterparts .

3. Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines. Its efficacy has been evaluated through both in vitro and in vivo studies.

Case Studies:

  • In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been highlighted as a key mechanism underlying its therapeutic potential .
  • Animal studies have further confirmed its antitumor properties, showing reduced tumor growth in models treated with this compound compared to controls .

4. Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundMechanism of ActionAntitumor ActivityNotable Features
This compoundDNA intercalationHighUnique biosynthetic pathway
Actinomycin DDNA intercalationHighWell-studied; widely used clinically
DoxorubicinTopoisomerase inhibitionModerateCommonly used; cardiotoxicity risk

5. Inhibition Kinetics

Research has also focused on the inhibition kinetics associated with this compound's action. For instance, studies have explored how various concentrations of quercetin affect the activity of this compound's ketoreductase enzyme, revealing potential interactions that could influence its efficacy .

属性

CAS 编号

11048-97-8

分子式

C41H50N2O11

分子量

746.8 g/mol

IUPAC 名称

10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3

InChI 键

RZOFHOWMWMTHDX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O

规范 SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O

Key on ui other cas no.

11048-97-8

同义词

Hedamycin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hedamycin
Reactant of Route 2
Reactant of Route 2
Hedamycin
Reactant of Route 3
Hedamycin
Reactant of Route 4
Hedamycin
Reactant of Route 5
Hedamycin
Reactant of Route 6
Hedamycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。